4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline
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Overview
Description
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline is an organic compound with the molecular formula C14H11BrF3N It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.
Scientific Research Applications
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group and bromine atom can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: This compound has a similar structure but differs in the position of the trifluoromethyl group.
4-bromo-2-(trifluoromethyl)aniline: Another similar compound with the trifluoromethyl group in a different position.
4-bromo-N,N-bis(4-methoxyphenyl)aniline: This compound has additional methoxy groups, which can influence its chemical properties.
Uniqueness
4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
4-bromo-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(16,17)18/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCOISEYAOIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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